2-Ethyl-1-fluoro-4-methoxybenzene
Description
Properties
CAS No. |
196519-61-6 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-ethyl-1-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H11FO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |
InChI Key |
WVDJPQIQKSISAH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)OC)F |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)F |
Synonyms |
Benzene, 2-ethyl-1-fluoro-4-methoxy- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
2-Ethyl-1-fluoro-4-methoxybenzene features a benzene ring substituted with an ethyl group, a fluoro group, and a methoxy group. The presence of these substituents influences its reactivity and interactions in chemical processes. The fluoro group enhances electrophilicity, making it a valuable intermediate in organic synthesis.
Applications in Organic Synthesis
Intermediate in Synthesis:
- Building Block : this compound serves as a precursor for synthesizing more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its unique chemical properties.
- Reactivity Studies : The compound's ability to undergo various reactions (e.g., nucleophilic substitutions) makes it an important subject for research in synthetic methodologies.
Pharmaceutical Applications
Drug Development:
- Compounds with similar structures often exhibit significant biological activity. For instance, the fluoro and methoxy groups can modulate interactions with biological targets such as enzymes or receptors, potentially leading to new therapeutic agents.
- Research has indicated that derivatives of this compound may possess antimicrobial or anti-inflammatory properties, warranting further investigation into their pharmacological effects.
Agrochemical Applications
Pesticide Formulation:
- The compound can be utilized in the synthesis of herbicides and insecticides. Its structural features may enhance the efficacy and selectivity of agrochemical formulations.
Material Science Applications
Polymer Chemistry:
- This compound can be used as a monomer or additive in polymer synthesis, contributing to the development of materials with specific physical properties such as thermal stability and chemical resistance.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Position Isomer: 4-Ethyl-2-fluoro-1-methoxybenzene
CAS Number : 1369940-53-3
Molecular Formula : C₉H₁₁FO (identical to the target compound)
Key Differences :
- Substituent positions: Ethyl (position 4), fluorine (position 2), and methoxy (position 1).
- Electronic Effects :
- In 4-Ethyl-2-fluoro-1-methoxybenzene, the methoxy and ethyl groups are para to each other, creating a symmetric dipole. The fluorine at position 2 is adjacent (ortho) to the methoxy group, leading to steric hindrance and altered electron density.
- In 2-Ethyl-1-fluoro-4-methoxybenzene, the ethyl and methoxy groups are meta to each other, while fluorine is ortho to ethyl. This arrangement may reduce symmetry and increase steric strain compared to the para-substituted isomer.
Theoretical Implications :
- Melting Point : The para-substituted isomer (4-Ethyl-2-fluoro-1-methoxybenzene) may exhibit a higher melting point due to better molecular packing.
- Reactivity : The ortho fluorine in the target compound could enhance electrophilic substitution reactivity at position 3 or 5 due to electron-withdrawing effects.
Nitro-Substituted Analog: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene
CAS Number: 1089282-52-9 Molecular Formula: C₉H₁₀FNO₃ Key Differences:
- Additional nitro group at position 4.
- Substituent positions: Ethyl (1), fluorine (2), methoxy (4), nitro (5).
Impact of Nitro Group :
- Electron Withdrawal : The nitro group strongly withdraws electrons via resonance, decreasing electron density in the ring. This contrasts with the target compound, where electron-donating ethyl and methoxy groups dominate.
- Reactivity : The nitro group directs electrophilic attacks to meta positions (e.g., position 3) and increases acidity of adjacent protons.
Functional Group Comparison Table
Research Findings and Implications
Electronic and Steric Effects
- Target Compound : The meta arrangement of ethyl and methoxy groups creates a mixed electronic environment (electron-donating from ethyl/methoxy vs. electron-withdrawing from fluorine). This may stabilize charge-transfer complexes or influence binding in pharmaceutical contexts (e.g., dopamine receptor ligands, as seen in –2).
Preparation Methods
Route 1: Sequential Functionalization via Bromination and Coupling
This route involves three primary steps: methylation of 3-fluorophenol , bromination , and ethyl group introduction via cross-coupling .
Methylation of 3-Fluorophenol
The initial step converts 3-fluorophenol to 1-fluoro-3-methoxybenzene by replacing the hydroxyl group with methoxy.
Bromination at Position 2
Bromination of 1-fluoro-3-methoxybenzene targets the ortho position relative to fluorine, yielding 1-bromo-2-fluoro-4-methoxybenzene.
Kumada Coupling for Ethyl Group Introduction
Substitution of the bromine atom with ethyl employs a Kumada coupling reaction.
-
Reagents : Ethyl magnesium bromide with a nickel or palladium catalyst.
-
Conditions : Tetrahydrofuran (THF) solvent at −10°C to room temperature.
-
Yield : Estimated 70–85% based on analogous Grignard exchanges.
Table 1. Comparative Bromination Efficiency
| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Bromine | CH₂Cl₂ | 10°C | 44.9 | 97.3 |
| TBATB | 1,2-DCE | 0°C | 81.3 | 98.1 |
| NBS | CH₂Cl₂ | 10°C | 60.3 | 96.8 |
Route 2: Direct Alkylation via Friedel-Crafts
While less common, Friedel-Crafts alkylation could theoretically introduce the ethyl group. However, the methoxy group’s para-directing nature and fluorine’s deactivating effect limit regioselectivity, making this route impractical for positioning ethyl at C2.
Optimization Strategies for Industrial Scalability
Protecting Group Selection
The methoxy group’s stability under bromination and coupling conditions eliminates the need for additional protection-deprotection steps, simplifying the synthesis compared to hydroxyl-protected intermediates.
Bromination Agent Screening
TBATB outperforms bromine and N-bromosuccinimide (NBS) in yield and selectivity due to its controlled reactivity and reduced side-product formation.
Coupling Reaction Efficiency
Kumada coupling offers advantages over Suzuki-Miyaura reactions in cost and step economy, though catalyst loading (e.g., NiCl₂(dppp)) requires optimization to minimize metal residues.
Challenges and Mitigation
Q & A
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?
Q. How can researchers design experiments to evaluate the potential of this compound as a kinase inhibitor in medicinal chemistry?
- Methodological Answer : Begin with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) across a panel of kinases (e.g., EGFR, VEGFR) to identify targets. Use IC₅₀ determinations and kinetic studies (e.g., Kd measurements via SPR) to assess potency. Follow with cellular assays (e.g., proliferation inhibition in cancer cell lines) and compare to structurally similar compounds (e.g., 2-chloro derivatives) to establish SAR trends . Computational modeling (e.g., molecular dynamics simulations) can predict binding interactions, guiding further fluorination or methoxy modifications for selectivity optimization.
Q. What experimental approaches are recommended to analyze regioselectivity challenges in electrophilic substitution reactions of this compound?
- Methodological Answer : Regioselectivity is influenced by directing effects of substituents. Fluorine (meta-directing) and methoxy (para/ortho-directing) groups create competing electronic effects. Isotopic labeling (e.g., deuterated substrates) and competitive reaction studies (e.g., nitration with NO₂⁺ sources) can map substitution patterns . Computational tools (e.g., Hammett σ constants, frontier molecular orbital analysis) predict dominant pathways. For example, steric hindrance from the ethyl group may favor substitution at less hindered positions, verified via X-ray crystallography or NOESY NMR .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Yield variability often stems from differences in reaction setup (e.g., purity of starting materials, inert atmosphere use). Reproduce reactions under standardized conditions (e.g., anhydrous solvents, controlled humidity) and validate via independent labs. Advanced techniques like flow chemistry improve reproducibility by minimizing batch-to-batch variations. Cross-reference synthetic protocols with analogous compounds (e.g., chloro-methoxybenzene derivatives) to identify critical steps (e.g., quenching timing, workup procedures) .
Q. What methodologies are robust for detecting trace impurities in this compound during scale-up?
- Methodological Answer : High-resolution LC-MS (e.g., Q-TOF) coupled with charged aerosol detection (CAD) identifies non-UV-active impurities. For halogenated byproducts (e.g., residual chloro precursors), ICP-MS quantifies elemental contaminants. Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reactions in real time to minimize side products. Comparative studies with certified reference materials (CRMs) validate purity thresholds .
Experimental Design Considerations
Q. How can researchers optimize solvent systems for catalytic coupling reactions involving this compound?
- Methodological Answer : Solvent polarity and coordinating ability critically impact reaction efficiency. For Suzuki-Miyaura couplings, mix polar aprotic solvents (e.g., DMF) with water to enhance catalyst solubility. Screen solvents (e.g., THF, dioxane) using design-of-experiment (DoE) approaches to balance reaction rate and byproduct formation. For example, analogs like 1-chloro-4-ethynylbenzene show improved yields in dioxane/water mixtures due to enhanced Pd catalyst stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
